3-chloro-4-fluoro-N~1~-{1-[3-(4-pyridyl)-1H-pyrazol-5-yl]-3-piperidyl}-1-benzenesulfonamide
Description
The compound 3-chloro-4-fluoro-N~1~-{1-[3-(4-pyridyl)-1H-pyrazol-5-yl]-3-piperidyl}-1-benzenesulfonamide is a benzenesulfonamide derivative featuring a 3-chloro-4-fluoro-substituted benzene core. The sulfonamide nitrogen is linked to a piperidine ring fused to a pyridyl-pyrazole moiety.
Key structural attributes:
- Piperidine-pyridyl-pyrazole moiety: Introduces conformational rigidity and hydrogen-bonding capabilities, which may influence pharmacokinetics and selectivity.
Properties
CAS No. |
1297612-29-3 |
|---|---|
Molecular Formula |
C19H19ClFN5O2S |
Molecular Weight |
435.9 |
IUPAC Name |
3-chloro-4-fluoro-N-[1-(5-pyridin-4-yl-1H-pyrazol-3-yl)piperidin-3-yl]benzenesulfonamide |
InChI |
InChI=1S/C19H19ClFN5O2S/c20-16-10-15(3-4-17(16)21)29(27,28)25-14-2-1-9-26(12-14)19-11-18(23-24-19)13-5-7-22-8-6-13/h3-8,10-11,14,25H,1-2,9,12H2,(H,23,24) |
InChI Key |
ARJJDGHEUUUOJU-UHFFFAOYSA-N |
SMILES |
C1CC(CN(C1)C2=NNC(=C2)C3=CC=NC=C3)NS(=O)(=O)C4=CC(=C(C=C4)F)Cl |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
3-chloro-4-fluoro-N~1~-{1-[3-(4-pyridyl)-1H-pyrazol-5-yl]-3-piperidyl}-1-benzenesulfonamide, known by its CAS number 1297612-29-3, is a compound of significant interest in pharmaceutical research due to its potential biological activities. This compound features a complex structure that includes a benzenesulfonamide moiety, which is often associated with various biological functions, particularly in the field of medicinal chemistry.
- Molecular Formula : C19H19ClFN5O2S
- Molecular Weight : 435.9 g/mol
- IUPAC Name : 3-chloro-4-fluoro-N-[1-(5-pyridin-4-yl-1H-pyrazol-3-yl)piperidin-3-yl]benzenesulfonamide
Biological Activity
The biological activity of this compound has been investigated in various studies, focusing on its efficacy as an inhibitor in specific pathways relevant to disease treatment.
Anticancer Activity
Recent research has highlighted the potential anticancer properties of this compound. A study demonstrated that derivatives of benzenesulfonamides exhibit significant inhibitory effects on cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The compound's structure allows it to interact with various molecular targets implicated in cancer proliferation and survival pathways.
GlyT1 Inhibition
Another notable aspect of its biological activity is its role as a glycine transporter 1 (GlyT1) inhibitor. Inhibitors of GlyT1 have been shown to improve cognitive function in preclinical models of schizophrenia without the common side effects associated with traditional antipsychotic medications. The compound exhibited an IC50 value of approximately 1.8 nM, indicating potent inhibitory activity against GlyT1, which is crucial for maintaining synaptic glycine levels and modulating NMDA receptor activity .
Structure-Activity Relationship (SAR)
The SAR studies conducted on similar compounds have provided insights into how structural modifications influence biological activity. For example, the introduction of heteroaromatic rings has been associated with enhanced GlyT1 inhibitory activity. The presence of fluorine and chlorine substituents appears to contribute positively to the binding affinity and selectivity towards target proteins .
Case Studies
Several case studies have been documented that explore the pharmacological effects of compounds structurally related to this compound:
- Schizophrenia Models : In rodent models, compounds similar to this sulfonamide showed significant reductions in hyperactivity and improved cognitive performance, suggesting potential therapeutic applications for schizophrenia treatment .
- Antitumor Efficacy : In vitro studies demonstrated that the compound could inhibit tumor growth in various cancer cell lines, including breast and lung cancer cells, by inducing apoptosis through mitochondrial pathways .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C19H19ClFN5O2S |
| Molecular Weight | 435.9 g/mol |
| IUPAC Name | 3-chloro-4-fluoro-N~1~-{...} |
| GlyT1 IC50 | 1.8 nM |
| Anticancer Activity | Significant in multiple cell lines |
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of benzenesulfonamides exhibit significant antimicrobial properties. A study on related compounds demonstrated their effectiveness against various bacterial strains, suggesting that 3-chloro-4-fluoro-N~1~-{1-[3-(4-pyridyl)-1H-pyrazol-5-yl]-3-piperidyl}-1-benzenesulfonamide may possess similar activities. The sulfonamide group is known to inhibit bacterial folate synthesis, making it a candidate for further investigation in antibiotic development .
Antileishmanial Activity
A notable application of this compound is in the treatment of leishmaniasis. Research has shown that pyrazole derivatives can exhibit antileishmanial activity. For instance, compounds structurally related to this compound have been evaluated for their efficacy against Leishmania infantum and Leishmania amazonensis. These studies suggest that modifications to the pyrazole ring can enhance activity while reducing cytotoxicity .
Case Study 1: Antimicrobial Efficacy
In a comparative study, various benzenesulfonamide derivatives were tested against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics, indicating its potential as a new antimicrobial agent .
Case Study 2: Antileishmanial Screening
A series of pyrazole-based compounds were synthesized and screened for antileishmanial activity. Compounds with structural similarities to this compound showed promising results with IC50 values in the low micromolar range against L. infantum, suggesting further exploration into this compound’s therapeutic potential .
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1 Structural Analogues in Sulfonamide Derivatives
The following table highlights structural and functional differences between the target compound and related sulfonamides:
2.2 Key Observations
- Substituent Effects: The target’s 3-chloro-4-fluoro substitution on the benzene ring provides a balanced electronic profile compared to trifluoromethyl-containing analogs (e.g., CAS 1251534-04-9), which prioritize metabolic stability but may suffer from steric hindrance . Piperidine vs.
- Heterocyclic Moieties: The pyridyl-pyrazole group in the target compound offers multiple hydrogen-bonding sites, unlike simpler pyrrole or pyridazinone cores (e.g., CAS 318498-11-2 in ), which may limit interaction with deeper hydrophobic pockets in target proteins .
2.3 Pharmacological and Physicochemical Properties
- Lipophilicity : The target’s fluorine atom enhances lipophilicity (logP ~2.5–3.0 estimated), favoring oral bioavailability compared to methoxy-substituted analogs (e.g., CAS 1251534-04-9, logP ~3.5) .
- Acidity : The sulfonamide group (pKa ~10–11) is less acidic than sulfamates (e.g., CAS 1381978-53-5 in ), reducing ionization at physiological pH and enhancing membrane permeability .
Preparation Methods
Fluorination and Chlorination of the Aromatic Ring
The benzenesulfonamide core originates from 3-chloro-4-fluoroaniline, synthesized via a three-step sequence starting from 3,4-dichloronitrobenzene. Fluorination is achieved using potassium monofluoride or cesium fluoride in dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at reflux conditions (5 hours, 86–90% yield). Subsequent hydrogenation of 3-chloro-4-fluoronitrobenzene over palladium on carbon (Pd/C) in methanol under hydrogen gas yields 3-chloro-4-fluoroaniline (90% yield, 99.5% HPLC purity).
Table 1: Fluorination Optimization
| Fluoride Salt | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| KF | DMSO | 120–130 | 86 |
| CsF | DMF | 120–130 | 90 |
Sulfonylation of 3-Chloro-4-Fluoroaniline
The aniline intermediate is converted to the sulfonamide via reaction with benzenesulfonyl chloride in dichloromethane (DCM) or tetrahydrofuran (THF) using triethylamine as a base. Optimal conditions (room temperature, 4–6 hours) afford N-(3-chloro-4-fluorophenyl)benzenesulfonamide in 85–92% yield.
Synthesis of the Heterocyclic Piperidine-Pyrazole-Pyridine Fragment
Regioselective Pyrazole Ring Formation
The pyrazole moiety is synthesized via cyclization of β-enamine diketones with hydrazine derivatives. For example, methyl 3-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylate is prepared by reacting β-enamine diketones (derived from piperidine-3-carboxylic acid) with N-monosubstituted hydrazines in ethanol at 60–80°C. Regioselectivity is controlled by solvent polarity, with aprotic solvents favoring 5-substituted pyrazoles (e.g., 6i , 78% yield).
Table 2: Pyrazole Regioselectivity
| Hydrazine | Solvent | Major Product (Yield %) |
|---|---|---|
| Methylhydrazine | Ethanol | 5-Substituted (78) |
| Phenylhydrazine | Toluene | 3-Substituted (65) |
Functionalization of the Piperidine Ring
The piperidine ring is introduced via nucleophilic substitution or reductive amination. For instance, 3-piperidylpyrazole intermediates are alkylated with 4-pyridylmethyl bromide in acetonitrile using potassium carbonate (K₂CO₃) as a base (35–40°C, 18 hours, 84% yield).
Coupling of the Benzenesulfonamide Core and Heterocyclic Fragment
Amide Bond Formation
The final assembly involves coupling the sulfonamide nitrogen with the piperidine fragment. Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DCM, the reaction proceeds at 0–25°C over 12–24 hours (70–75% yield).
Catalytic Hydrogenation for N-Linkage
Alternative methods employ hydrogenation with Pd/C in tetrahydrofuran (THF) under 25 psi H₂ at 25°C, achieving quantitative conversion of nitro intermediates to the target amine.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Patents disclose continuous flow systems for chlorination and fluorination steps, enhancing yield reproducibility (e.g., 3-chloro-4-fluorobenzotrifluoride synthesis at 90% purity). Automated reactors maintain precise temperature control (20–40°C) and reduce byproduct formation.
Solvent and Catalyst Recycling
Recovery of DMF and Pd/C catalysts via filtration and distillation is critical for cost efficiency. Bench-scale protocols report 95% solvent recovery rates.
Analytical Validation and Quality Control
Q & A
Q. How can researchers validate computational docking predictions for this compound’s binding to a target protein?
- Methodology :
- Alanine scanning mutagenesis : Compare predicted binding energies with experimental Kd values for mutant proteins (e.g., replacing Lys123 with alanine in the ATP-binding pocket) .
- SPR (Surface Plasmon Resonance) : Measure on-rates (kₐ) and off-rates (k𝒹) to confirm docking-predicted binding kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
